Dexfosfoserine hydrochloride
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Overview
Description
DEXFOSFOSERINE HYDROCHLORIDE is an amino acid derivative used primarily for nutritional supplementation therapy in states of over-fatigue . It is the phosphoric acid ester of serine, a naturally occurring amino acid . This compound has shown potential therapeutic value due to its ability to inhibit neural stem cell proliferation and promote the survival of nascent neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
DEXFOSFOSERINE HYDROCHLORIDE can be synthesized through the phosphorylation of serine. The reaction involves the use of phosphoric acid and serine under controlled conditions to form the ester bond . The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
DEXFOSFOSERINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to serine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, reduced serine, and various substituted serine derivatives .
Scientific Research Applications
DEXFOSFOSERINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Investigated for its role in neural stem cell proliferation and neurogenesis.
Medicine: Explored for its potential in treating over-fatigue and enhancing neuronal survival.
Industry: Utilized in the production of nutritional supplements.
Mechanism of Action
DEXFOSFOSERINE HYDROCHLORIDE exerts its effects by acting as an agonist of group III metabotropic glutamate receptors . It inhibits neural stem cell proliferation and promotes the survival of nascent neurons by modulating specific molecular pathways . The compound targets various proteins, including serine/threonine-protein kinases and glycogen phosphorylase .
Comparison with Similar Compounds
Similar Compounds
Phosphoserine: Another phosphoric acid ester of serine with similar properties.
O-Phospho-L-Serine: A structurally similar compound used in similar applications.
Uniqueness
DEXFOSFOSERINE HYDROCHLORIDE is unique due to its specific action on neural stem cells and its potential therapeutic applications in neurogenesis . Unlike other similar compounds, it has shown promising results in enhancing neuronal survival and treating over-fatigue .
Properties
Molecular Formula |
C3H9ClNO6P |
---|---|
Molecular Weight |
221.53 g/mol |
IUPAC Name |
(2S)-2-amino-3-phosphonooxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8NO6P.ClH/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H/t2-;/m0./s1 |
InChI Key |
SMQMATXRVFPROR-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)O.Cl |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O.Cl |
Origin of Product |
United States |
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